molecular formula C15H16N2O3S B3010898 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1968138-45-5

3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B3010898
CAS No.: 1968138-45-5
M. Wt: 304.36
InChI Key: VJOFKKSQZJAAHE-UHFFFAOYSA-N
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Description

3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a bicyclic heteroaromatic compound featuring a cyclopentanecarboxylic acid backbone linked to a 6-methyl-substituted benzothiazole moiety via a carbamoyl group. Its structure combines the rigidity of the cyclopentane ring with the electron-rich benzothiazole system, which is known for its role in medicinal chemistry due to bioactivity in targeting enzymes or receptors .

Synthesis and Characterization:
The compound can be synthesized through reactions involving carbamoyl transfer to cyclopentanecarboxylic acid derivatives, as exemplified in studies of analogous spirocyclic compounds . Characterization typically involves elemental analysis, infrared (IR) spectroscopy (to confirm carbonyl and carboxylic acid groups), and ultraviolet-visible (UV-Vis) spectroscopy to assess electronic transitions influenced by the benzothiazole ring .

Properties

IUPAC Name

3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-8-2-5-11-12(6-8)21-15(16-11)17-13(18)9-3-4-10(7-9)14(19)20/h2,5-6,9-10H,3-4,7H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOFKKSQZJAAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methylbenzo[d]thiazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentanecarboxylic acid moiety can be introduced via a coupling reaction using reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the carbamoyl linkage .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet demand. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.46 g/mol
  • CAS Number : 2415154-29-7

The structure of C3001a includes a cyclopentane ring and a benzo[d]thiazole moiety, which contribute to its biological activity. The presence of the carbamoyl group enhances its interaction with biological targets.

Analgesic Properties

C3001a has been identified as a selective activator of TREK potassium channels (K2P channels), which are implicated in pain modulation. Research indicates that C3001a effectively increases K+^+ conductance in neurons, leading to hyperpolarization and reduced excitability in nociceptive dorsal root ganglion (DRG) neurons. This mechanism suggests its potential as a non-opioid analgesic:

  • In Vitro Studies : C3001a demonstrated a 4.5-fold increase in K+^+ currents at a concentration of 10 µM in TREK-1 and TREK-2 channels, while showing lower efficacy on TRAAK channels .
  • In Vivo Studies : In models of neuropathic pain, C3001a alleviated spontaneous pain and cold hyperalgesia. Additionally, it reduced mechanical allodynia and inflammation in acute pancreatitis models .

Potential for Treating Antibiotic Resistance

The compound's derivatives have been explored for their efficacy against antibiotic-resistant bacteria. The unique structural characteristics of benzo[d]thiazole compounds make them promising candidates for developing new antimicrobial agents .

Case Study 1: Analgesic Efficacy in Neuropathic Pain

A study conducted on the effects of C3001a in a mouse model of neuropathic pain highlighted its analgesic properties:

  • Objective : To evaluate the analgesic effects of C3001a on neuropathic pain.
  • Methodology : Mice were administered C3001a, and behavioral tests were conducted to assess pain thresholds.
  • Results : The compound significantly reduced pain responses compared to control groups, indicating its potential as an alternative to opioid analgesics.

Case Study 2: Mechanistic Insights into TREK Channel Activation

Another study focused on elucidating the binding mechanism of C3001a to TREK channels:

  • Objective : To determine how C3001a interacts with TREK channels at the molecular level.
  • Methodology : Computational modeling alongside electrophysiological experiments was used.
  • Results : C3001a was found to bind to a cryptic pocket formed by P1 and TM4 regions in TREK-1, which is crucial for its selective activation properties .

Mechanism of Action

The mechanism of action of 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

Compounds sharing the benzothiazole core but differing in substituents or backbone structures include:

Compound Name/ID Key Structural Features Physicochemical Notes References
1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives Cyclopentanecarboxylic acid + pyrrolidine-carbonyl + substituted benzothiazole Higher solubility due to pyrrolidine
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxa-aza system + benzothiazole Enhanced rigidity; UV-Vis λmax ~300 nm
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l, m, p) Thiazole ring + carbamate linkages + complex side chains (e.g., hydroperoxypropan groups) Potential instability due to peroxide groups

Key Differences :

  • Substituent Effects : The 6-methyl group on the benzothiazole in the target compound likely enhances lipophilicity compared to unsubstituted benzothiazoles. This contrasts with hydroperoxypropan-containing analogues (e.g., compound m), which may exhibit oxidative instability .

Thiadiazole and Thiazole Derivatives

Compounds with alternative heterocycles or functional groups:

Compound Name/ID Key Structural Features Biological/Physicochemical Notes References
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Cephalosporin-like thiadiazole + tetrazole Antibacterial activity via β-lactam inhibition
1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid (851722-09-3) Cyclopentane + tert-butylcarbamoyl group Increased steric hindrance vs. benzothiazole

Key Differences :

  • Carboxylic Acid Modifications : The tert-butylcarbamoyl group in 851722-09-3 reduces hydrogen-bonding capacity compared to the benzothiazole carbamoyl group in the target compound, affecting solubility .

Cyclopentanecarboxylic Acid Derivatives

Compound Name/ID Key Structural Features Application Notes References
3-(3-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (851722-56-0) Cyclopentane replaced with phenoxypropanamide + thiadiazole Likely protease or kinase inhibition
Target Compound Cyclopentanecarboxylic acid + 6-methylbenzothiazole carbamoyl Potential kinase or receptor modulation N/A

Key Differences :

  • Functional Group Orientation : The carbamoyl linkage in the target compound may enable stronger π-π stacking with aromatic residues in biological targets compared to ether or ester linkages in analogues like 851722-56-0 .

Biological Activity

3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid, also known as C3001a, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxylic acid core linked to a 6-methylbenzo[d]thiazol-2-yl group via a carbamoyl linkage. Its IUPAC name is 3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid. The structure is significant as it combines both thiazole and cyclopentane functionalities, which are known to influence biological activity.

Research indicates that C3001a exhibits multiple mechanisms contributing to its biological activity:

  • Anticancer Activity : Preliminary studies suggest that compounds with thiazole moieties can inhibit tubulin polymerization, a critical process in cancer cell division. C3001a has shown promise in inhibiting various cancer cell lines, including prostate cancer and melanoma, with IC50 values ranging from 0.7 to 2.6 μM depending on the specific cell type tested .
  • Neuroprotective Effects : C3001a acts as a selective activator of TWIK-related K+ (TREK) channels, which are implicated in pain perception and neurogenic inflammation. This activation may provide therapeutic benefits in managing chronic pain conditions .

Biological Activity Summary Table

Activity Mechanism IC50 Values References
AnticancerInhibition of tubulin polymerization0.7 - 2.6 μM ,
NeuroprotectionActivation of TREK channelsNot specified
AntimicrobialPotential antimicrobial propertiesNot specified
Anti-inflammatorySuggested anti-inflammatory effectsNot specified

Case Studies and Research Findings

Several studies have explored the biological effects of C3001a and related compounds:

  • Anticancer Studies : A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance activity . Specifically, compounds similar to C3001a showed effective inhibition against prostate cancer cells.
  • Neurological Studies : Research indicated that C3001a selectively activates TREK channels, which could lead to analgesic effects without the side effects associated with traditional pain medications. This mechanism was supported by computational modeling that identified the binding site for C3001a on the TREK channel .
  • Inflammation Studies : The compound's potential anti-inflammatory effects were highlighted in studies involving models of inflammatory diseases, although specific data on IC50 values for these activities are still under investigation .

Q & A

Q. How should researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for benzothiazole-carbamoyl compounds?

  • Methodological Answer : Address discrepancies by: (i) Repeating measurements under standardized conditions (e.g., deuterated solvents for NMR). (ii) Using computational simulations (e.g., DFT calculations) to predict vibrational frequencies (IR) or chemical shifts (NMR) and compare with experimental data. (iii) Cross-referencing with analogous compounds (e.g., 6-methoxybenzothiazole derivatives) to identify substituent effects .

Q. What advanced separation techniques are suitable for purifying cyclopentanecarboxylic acid derivatives with high steric hindrance?

  • Methodological Answer : Employ preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for polar derivatives. For non-polar analogs, use size-exclusion chromatography or membrane-based separation (e.g., nanofiltration) to isolate high-molecular-weight byproducts. emphasizes membrane technologies for complex mixtures .

Q. How can computational methods enhance the design of benzothiazole-carbamoyl compounds for target-specific applications?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., reaction pathway searches via DFT) with machine learning to predict reactivity and selectivity. For instance, describes ICReDD’s approach, where computational screening identifies viable reaction pathways, which are then validated experimentally. This reduces reliance on trial-and-error synthesis .

Data Analysis & Mechanistic Questions

Q. What analytical strategies differentiate between regioisomers in benzothiazole-carbamoyl derivatives?

  • Methodological Answer : Combine 2D NMR techniques (e.g., HSQC, NOESY) to assign substituent positions. For example, NOE correlations can distinguish between 6-methyl and 4-methyl benzothiazole isomers. Additionally, high-resolution mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides unambiguous structural proof .

Q. How do steric and electronic effects of the cyclopentane ring influence the reactivity of the carbamoyl group?

  • Methodological Answer : Perform kinetic studies under varying conditions (e.g., pH, solvent dielectric constant) to assess nucleophilic acyl substitution rates. Compare with model compounds (e.g., linear-chain carbamates) to isolate steric contributions. ’s discussion of spirocyclic intermediates highlights the role of ring strain in reactivity .

Contradiction & Validation Questions

Q. How should researchers validate conflicting bioactivity data for benzothiazole derivatives in academic studies?

  • Methodological Answer : (i) Replicate assays under identical conditions (e.g., cell lines, incubation time). (ii) Use positive/negative controls (e.g., known kinase inhibitors for enzyme studies). (iii) Apply meta-analysis to identify trends across studies, accounting for variables like impurity profiles or solvent effects .

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer :
    (i) Publish detailed synthetic protocols with critical parameters (e.g., inert atmosphere, drying times).
    (ii) Share raw spectral data (e.g., via open-access repositories) for cross-validation.
    (iii) Use certified reference materials (CRMs) for instrumentation calibration .

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